molecular formula C7H6F2S B072450 [(Difluoromethyl)thio]benzene CAS No. 1535-67-7

[(Difluoromethyl)thio]benzene

Cat. No. B072450
Key on ui cas rn: 1535-67-7
M. Wt: 160.19 g/mol
InChI Key: KDNBCPHMQJEQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999429

Procedure details

A 6 ounce Fisher-Porter bottle was charged with 10.0 g (250 mmol) of sodium hydroxide, 13 mL of water, 15 mL of paradioxane, and 5.5 mL (54 mmol) of thiophenol. The bottle and overhead system were closed, the rapidly stirred mixture was heated to 60°-70° C. by means of an oil bath, and the system was charged to 50 psig with chlorodifluoromethane. Heating was continued for 1 hour, during which time the pressure gradually decreased and the system was occasionally recharged to 50 psig with chlorodifluoromethane. After cooling to room temperature, the system was opened and the reaction mixture was treated with 50 mL of water and 25 mL of diethyl ether. Filtration through glass wool paper followed by removal of the ether layer afforded an aqueous solution that was extracted with three 15 mL portions of diethyl ether. The ether layers were combined and concentrated in vacuo to give a residue which was dissolved in 50 mL of pentane. The pentane solution was washed with five 10 mL portions of water, dried (MgSO4), and concentrated in vacuo. Short path distillation of the residue gave 5.88 g (69% yield) of difluoromethyl phenyl sulfide: bp 24°-26° C. (1 torr): 1H NMR (CDCl3) 6.80 (t, IH, JHF =57Hz), 7.30-7.68 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[CH:11]([F:13])[F:12]>CCCCC.C(OCC)C.O.O1CCOCC1>[C:3]1([S:9][CH:11]([F:13])[F:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle and overhead system were closed
TEMPERATURE
Type
TEMPERATURE
Details
the rapidly stirred mixture was heated to 60°-70° C. by means of an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
Heating
FILTRATION
Type
FILTRATION
Details
Filtration through glass wool paper
CUSTOM
Type
CUSTOM
Details
followed by removal of the ether layer
CUSTOM
Type
CUSTOM
Details
afforded an aqueous solution that
EXTRACTION
Type
EXTRACTION
Details
was extracted with three 15 mL portions of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
The pentane solution was washed with five 10 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Short path distillation of the residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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